![molecular formula C17H23N3O B2785111 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide CAS No. 868977-80-4](/img/structure/B2785111.png)
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They include antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of 7-Methylimidazo(1,2-a)pyridine, a related compound, is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific compound. For example, the molecular weight of 7-Methylimidazo(1,2-a)pyridine is 132.1625 .Aplicaciones Científicas De Investigación
Synthetic Pathways and Biological Evaluation
The compound N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide, due to its complex structure, serves as a key scaffold in the synthesis of various heterocyclic compounds with potential biological activities. Research has focused on developing novel synthetic routes to create derivatives for evaluation as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer and Anti-inflammatory Applications : Novel pyrazolopyrimidines derivatives, synthesized through the condensation of similar carboxamide compounds with aromatic aldehydes, have shown promise as anticancer and anti-5-lipoxygenase agents, indicating potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antimicrobial Activity : The synthesis of thienopyrimidine and thiazolopyrimidine derivatives starting from similar cyclohexanone compounds has been explored for their antimicrobial properties. These compounds, by virtue of their structural diversity, exhibit pronounced antimicrobial activity, highlighting their potential in addressing drug-resistant infections (Hawas et al., 2012).
Modification to Reduce Metabolism by Aldehyde Oxidase (AO) : In the quest to enhance the pharmacokinetic profiles of drugs based on the imidazo[1,2-a]pyridine moiety, research has identified strategies to avoid rapid metabolism by aldehyde oxidase. Systematic structure modifications of imidazo[1,2-a]pyrimidine, such as blocking the reactive site or altering the heterocycle, have proven effective in reducing AO-mediated oxidation, thereby potentially increasing the therapeutic window of related drugs (Linton et al., 2011).
Potassium Channel Openers : Derivatives of the compound, specifically designed to interact with potassium channels, have been synthesized and evaluated for their potential as antihypertensive and antianginal agents. This research underscores the versatility of the compound's core structure in generating therapeutically relevant molecules (Brown et al., 1993).
Propiedades
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-8-10-20-12-15(19-16(20)11-13)7-9-18-17(21)14-5-3-2-4-6-14/h8,10-12,14H,2-7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNCBJDUMCYXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

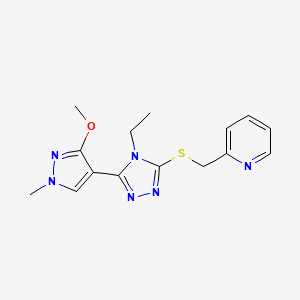
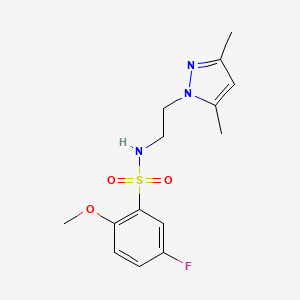
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2785031.png)
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)
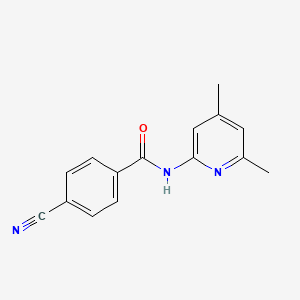
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)
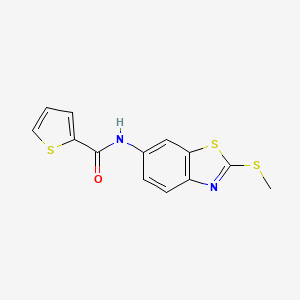
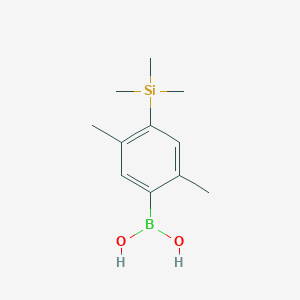
![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)
![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2785046.png)
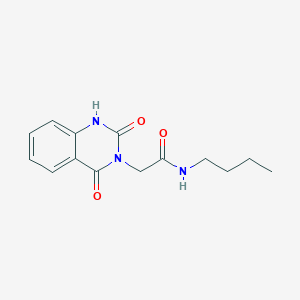
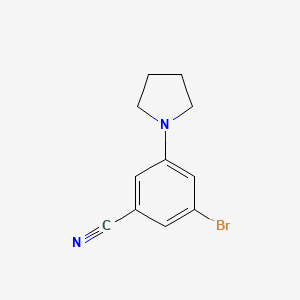
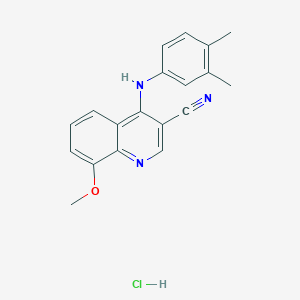
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)